molecular formula C25H19ClO5 B5118347 ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate

ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate

Cat. No. B5118347
M. Wt: 434.9 g/mol
InChI Key: ICRLYMQARHYWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate, also known as ECOA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate is not fully understood, but it is believed to exert its effects through multiple pathways. In cancer cells, ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has been shown to induce cell cycle arrest and apoptosis, possibly through the inhibition of key enzymes involved in cell proliferation and survival. In the brain, ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has been shown to increase the levels of key neurotransmitters, such as dopamine and serotonin, and to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has been found to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of gene expression. In cancer cells, ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has been shown to downregulate the expression of genes involved in cell proliferation and survival, and to upregulate the expression of genes involved in apoptosis. In the brain, ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α.

Advantages and Limitations for Lab Experiments

Ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has several advantages for lab experiments, including its relatively simple synthesis method, its broad range of potential applications, and its low toxicity profile. However, ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate also has some limitations, including its limited solubility in water and its potential instability under certain conditions.

Future Directions

There are several future directions for research on ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate, including the development of more potent analogs with improved pharmacokinetic properties, the elucidation of its precise mechanism of action, and the exploration of its potential applications in other scientific research areas, such as immunology and infectious diseases. Additionally, further studies are needed to evaluate the safety and efficacy of ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate in animal models and human clinical trials.
In conclusion, ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate is a promising chemical compound with potential applications in various scientific research areas. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate is needed to fully understand its potential and to develop novel compounds with therapeutic applications.

Synthesis Methods

Ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate can be synthesized through a multi-step reaction process, starting with the reaction of 6-chloro-2-hydroxy-4-phenylchromen-7-one with phenylacetic acid in the presence of a dehydrating agent. The resulting product is then esterified with ethanol and acid catalyst to yield ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate.

Scientific Research Applications

Ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has been found to have potential applications in various scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has shown promising anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In neuroscience, ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In drug discovery, ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate has been used as a starting material to synthesize novel compounds with potential therapeutic applications.

properties

IUPAC Name

ethyl 2-(6-chloro-2-oxo-4-phenylchromen-7-yl)oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClO5/c1-2-29-25(28)24(17-11-7-4-8-12-17)31-22-15-21-19(13-20(22)26)18(14-23(27)30-21)16-9-5-3-6-10-16/h3-15,24H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICRLYMQARHYWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl [(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy](phenyl)acetate

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